5-(4-bromophenyl)-4-chloro-1H-pyrazole chemical properties
5-(4-bromophenyl)-4-chloro-1H-pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(4-bromophenyl)-4-chloro-1H-pyrazole
This document provides a comprehensive technical overview of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the molecule's structural rationale, reactivity, and potential as a versatile building block for novel chemical entities. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and supported by authoritative literature.
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone of many therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and numerous kinase inhibitors used in oncology.[1][3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
The subject of this guide, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, incorporates three key functional motifs that dictate its chemical personality:
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The 1H-Pyrazole Core: Provides the fundamental heterocyclic structure, offering sites for N-alkylation and influencing the overall geometry.[4]
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The C4-Chloro Substituent: This electron-withdrawing group modulates the electronics of the pyrazole ring and serves as a handle for cross-coupling reactions. 4-Chloropyrazoles are recognized as valuable intermediates in pharmaceutical and agrochemical synthesis.[5][6]
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The C5-(4-bromophenyl) Group: This aryl substituent introduces a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The bromine atom itself can influence biological activity through halogen bonding.
This unique combination makes 5-(4-bromophenyl)-4-chloro-1H-pyrazole a highly strategic intermediate for constructing diverse and complex molecular architectures.
Physicochemical and Spectroscopic Profile
While specific experimental data for 5-(4-bromophenyl)-4-chloro-1H-pyrazole is not widely published, we can infer its key properties based on its structure and data from closely related analogues.
Core Properties
The fundamental properties are summarized in the table below. The molecular weight is calculated from its chemical formula, C₉H₆BrClN₂.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₉H₆BrClN₂ | Based on chemical structure |
| Molecular Weight | 273.52 g/mol | Calculated from formula |
| Appearance | Expected to be a solid at room temperature. | Similar substituted pyrazoles are solids.[7] |
| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); poor solubility expected in water. | General property of non-polar organic compounds. |
Predicted Spectroscopic Characteristics
A robust analytical workflow is critical for confirming the identity and purity of any synthesized compound. The expected spectroscopic signatures for 5-(4-bromophenyl)-4-chloro-1H-pyrazole are as follows:
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¹H NMR: The spectrum should feature a broad singlet for the N-H proton of the pyrazole ring. The aromatic region will show two distinct doublets corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. The C-H proton on the pyrazole ring (at position 3) would appear as a singlet.
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¹³C NMR: The spectrum will display nine distinct carbon signals. Four signals will be in the aromatic region for the bromophenyl group, and three signals will correspond to the carbons of the pyrazole ring. The carbons bearing the chloro and bromo substituents will be identifiable by their chemical shifts.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks (M, M+2, M+4) that is highly diagnostic.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (~3100-3300 cm⁻¹), C-H stretches in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N stretching in the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles traditionally involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a logical and efficient pathway involves the cyclization and subsequent chlorination of a suitable precursor.
Proposed Synthetic Workflow
A robust, multi-step synthesis can be designed starting from commercially available 4-bromoacetophenone. The workflow is designed as a self-validating system, where each intermediate can be isolated and characterized to ensure purity before proceeding.
Caption: Proposed synthetic workflow for 5-(4-bromophenyl)-4-chloro-1H-pyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)-3-oxopropanal (β-ketoaldehyde intermediate)
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Rationale: This step creates the 1,3-dicarbonyl equivalent necessary for pyrazole ring formation. A Claisen condensation between 4-bromoacetophenone and an appropriate formylating agent like ethyl formate is a standard and effective method.
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Procedure:
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To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add a solution of 4-bromoacetophenone (1.0 eq.) and ethyl formate (1.2 eq.) in THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction with ice-cold water and acidify with dilute HCl to pH ~5-6.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoaldehyde, which can be used in the next step without further purification.
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Step 2: Synthesis of 5-(4-bromophenyl)-1H-pyrazole
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Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the 1,3-dicarbonyl system in a cyclocondensation reaction to form the pyrazole heterocycle. An acid catalyst facilitates the dehydration steps.
-
Procedure:
-
Dissolve the crude 1-(4-bromophenyl)-3-oxopropanal from Step 1 in ethanol or acetic acid.
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Add hydrazine hydrate (1.1 eq.) dropwise to the solution. A catalytic amount of a mineral acid (e.g., HCl) or glacial acetic acid can be used.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume in vacuo.
-
Pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromophenyl)-1H-pyrazole.
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Step 3: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole
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Rationale: The final step involves the electrophilic chlorination at the electron-rich C4 position of the pyrazole ring. Reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) are effective for this transformation under mild conditions.[9] TCCA is particularly efficient as both an oxidant and chlorinating agent.[9]
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Procedure:
-
Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.
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Stir the reaction for 2-4 hours at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.
-
Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole.
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Chemical Reactivity and Synthetic Utility
The molecule possesses three distinct reactive sites, making it a versatile synthetic intermediate. The reactivity at each site can be selectively addressed through careful choice of reaction conditions.
Caption: Key reactive sites on 5-(4-bromophenyl)-4-chloro-1H-pyrazole.
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Site A (Pyrazole N-H): The acidic proton on the pyrazole nitrogen is readily deprotonated by a base, and the resulting anion can be alkylated or arylated. This is a common strategy for introducing substituents that can modulate solubility, metabolic stability, and target engagement.[4]
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Site B (C4-Chloro): The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines.[8] This allows for the introduction of aryl, heteroaryl, or amino groups at the 4-position of the pyrazole core.
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Site C (Aryl-Bromo): The bromine atom on the phenyl ring is a classic handle for a wide array of cross-coupling reactions. Due to the different electronic environments and bond strengths, selective coupling at the aryl-bromo position over the pyrazole-chloro position (or vice-versa) can often be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions.
This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly valuable tool for building libraries of complex compounds for screening.
Potential Applications in Research and Development
The structural features of 5-(4-bromophenyl)-4-chloro-1H-pyrazole suggest significant potential in several areas of chemical and biological research.
Medicinal Chemistry
The pyrazole core is a proven pharmacophore, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[10][11][12] The bromophenyl and chloro substituents can further enhance these properties:
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Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core that anchors the molecule in the ATP-binding pocket of the enzyme. This scaffold is ideal for developing new inhibitors for oncology and inflammatory diseases.
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Antimicrobial Agents: Aryl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[3][13] The halogen atoms can enhance lipophilicity, potentially improving cell membrane penetration.
Agrochemicals
Substituted pyrazoles are also prominent in the agrochemical industry, with commercial products used as herbicides and insecticides.[5][14] The synthetic accessibility and potential for diversification make this scaffold attractive for developing new crop protection agents.
Materials Science
The rigid, planar structure of the pyrazole ring and its ability to be functionalized with various groups make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogen atoms provide sites for further polymerization or modification.
Conclusion
5-(4-bromophenyl)-4-chloro-1H-pyrazole is a strategically designed heterocyclic compound that offers immense potential as a synthetic intermediate. Its value lies not only in the established biological relevance of the pyrazole scaffold but also in the orthogonal reactivity of its chloro and bromo substituents. This guide has provided a framework for its synthesis, outlined its key reactive sites, and explored its potential applications. For researchers and drug development professionals, this molecule represents a versatile platform for the rational design and construction of novel, high-value chemical entities poised to address challenges in medicine and technology.
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